N-(4-ethoxyphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
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Description
N-(4-ethoxyphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C18H18N4O3S and its molecular weight is 370.43. The purity is usually 95%.
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Biological Activity
N-(4-ethoxyphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
Property | Value |
---|---|
Molecular Formula | C18H18N4O2S |
Molecular Weight | 354.43 g/mol |
CAS Number | 933195-86-9 |
The structure features an ethoxyphenyl group and a pyrido[1,2-a][1,3,5]triazin moiety linked via a sulfanylacetamide functional group.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrido-triazine core followed by substitution reactions to introduce the ethoxy and acetamide groups. Various synthetic pathways have been explored in literature to optimize yield and purity.
Anticancer Activity
Research has highlighted the anticancer potential of compounds containing similar structures. For instance, studies on pyrido[1,2-a][1,3,5]triazin derivatives have shown promising results in inhibiting cancer cell proliferation. A notable study demonstrated that derivatives with a similar scaffold exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound may exhibit comparable effects .
Antiallergy Activity
Compounds with the pyrido[1,2-a] structure have also been evaluated for their antiallergic properties. In a study assessing a series of related compounds in rat models of passive cutaneous anaphylaxis, several exhibited superior activity compared to established treatments like disodium cromoglycate . This suggests that this compound could be further investigated for similar applications.
Structure–Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyrido-triazine core significantly influence its pharmacological properties. For instance:
- Positioning of Functional Groups : The placement of electron-donating or withdrawing groups can enhance or diminish activity.
This relationship has been extensively documented in literature focusing on related compounds .
Case Studies
Several case studies highlight the efficacy of similar compounds:
- Anticancer Screening : A recent study screened a library of triazine derivatives against multicellular tumor spheroids and identified several candidates with potent anticancer properties .
- Antiallergy Testing : Another research effort evaluated the antiallergic effects of pyrido-thieno derivatives and found significant activity that warrants further exploration for clinical applications .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-3-25-14-6-4-13(5-7-14)19-16(23)11-26-17-20-15-10-12(2)8-9-22(15)18(24)21-17/h4-10H,3,11H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMQFYQLYZKLIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N3C=CC(=CC3=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.